molecular formula C7H8F3NO4 B11768421 (2R,3R)-rel-3-(2,2,2-Trifluoroacetoxy)pyrrolidine-2-carboxylic acid

(2R,3R)-rel-3-(2,2,2-Trifluoroacetoxy)pyrrolidine-2-carboxylic acid

Cat. No.: B11768421
M. Wt: 227.14 g/mol
InChI Key: MTMNFOBQEFMHCG-QWWZWVQMSA-N
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Description

(2R,3R)-rel-3-(2,2,2-Trifluoroacetoxy)pyrrolidine-2-carboxylic acid is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyrrolidine ring substituted with a trifluoroacetoxy group and a carboxylic acid group, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-rel-3-(2,2,2-Trifluoroacetoxy)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Trifluoroacetoxy Group: The trifluoroacetoxy group is introduced via an esterification reaction using trifluoroacetic anhydride and a suitable catalyst.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-rel-3-(2,2,2-Trifluoroacetoxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoroacetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,3R)-rel-3-(2,2,2-Trifluoroacetoxy)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-rel-3-(2,2,2-Trifluoroacetoxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetoxy group enhances the compound’s ability to form stable interactions with these targets, leading to modulation of biochemical pathways. The carboxylic acid group may also play a role in binding to active sites of enzymes, influencing their activity.

Comparison with Similar Compounds

  • 2-Phenylethanol
  • p-Hydroxyphenylethanol
  • 4-Hydroxybenzaldehyde

Comparison: (2R,3R)-rel-3-(2,2,2-Trifluoroacetoxy)pyrrolidine-2-carboxylic acid is unique due to the presence of the trifluoroacetoxy group, which imparts distinct chemical properties such as increased stability and reactivity. Compared to similar compounds, it offers enhanced potential for specific applications in medicinal chemistry and material science.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C7H8F3NO4

Molecular Weight

227.14 g/mol

IUPAC Name

(2R,3R)-3-(2,2,2-trifluoroacetyl)oxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H8F3NO4/c8-7(9,10)6(14)15-3-1-2-11-4(3)5(12)13/h3-4,11H,1-2H2,(H,12,13)/t3-,4-/m1/s1

InChI Key

MTMNFOBQEFMHCG-QWWZWVQMSA-N

Isomeric SMILES

C1CN[C@H]([C@@H]1OC(=O)C(F)(F)F)C(=O)O

Canonical SMILES

C1CNC(C1OC(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

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